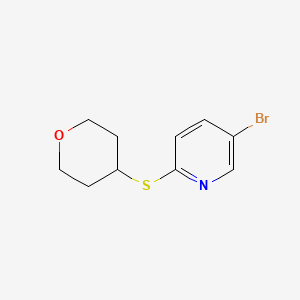

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine

Overview

Description

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a chemical compound with the CAS Number: 1342234-66-5 . It has a molecular weight of 274.18 and its molecular formula is C10H12BrNOS . It is typically stored at room temperature .

Synthesis Analysis

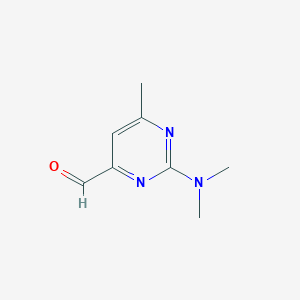

The synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine has been optimized from a previous method that started from 2-bromo-4-methylpyridine . The new method, starting from 2-fluoro-4-methylpyridine, has significantly improved the overall yield from 3.6% to 29.4% . This new strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is 1S/C10H12BrNOS/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a powder . The boiling point and other specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds structurally related to 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, such as derivatives of Meldrum’s Acid, demonstrates their utility in synthesizing complex chemical structures, showing potential for developing novel chemical entities with varied applications (Kuhn, Al-Sheikh, & Steimann, 2003).

Spectroscopic and Density Functional Theory Studies

Another study explores the spectroscopic characterization and the theoretical underpinnings of related bromo-substituted pyridines. Through extensive spectroscopic and density functional theory (DFT) analyses, these compounds are investigated for their optical, DNA binding, and antimicrobial activities, providing insights into their potential biomedical applications (Vural & Kara, 2017).

Proton Transfer in Chromophores

Research on proton transfer within chromophores, including studies on pyridine derivatives, highlights the complex excited-state behaviors that these molecules can exhibit. Such studies are crucial for understanding the photophysical properties of these compounds and can guide the design of materials for optical applications (Vetokhina et al., 2012).

Suzuki Cross-Coupling Reactions

The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions demonstrates the versatility of bromo-substituted pyridines in organic synthesis. Such studies not only expand the toolkit of synthetic chemists but also pave the way for the creation of new materials with potential applications in various fields, from pharmaceuticals to materials science (Ahmad et al., 2017).

Antimicrobial Activity and Synthesis of Pyrimidine Derivatives

The synthesis and evaluation of antimicrobial activity of pyrimidine derivatives, which share structural motifs with 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, highlight the potential of these compounds in developing new antimicrobials. Such research is crucial in the fight against drug-resistant bacteria and demonstrates the broader implications of chemical synthesis in medical science (Mallikarjunaswamy et al., 2017).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-(oxan-4-ylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXANAINAMQCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

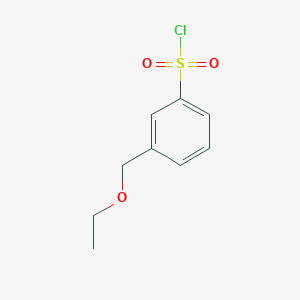

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)